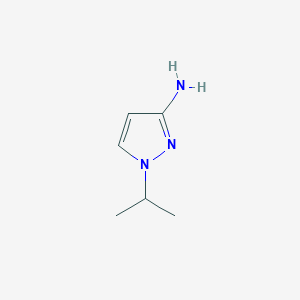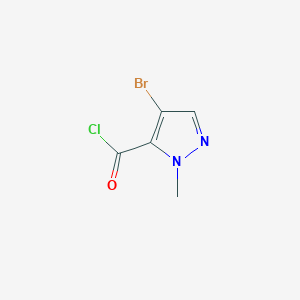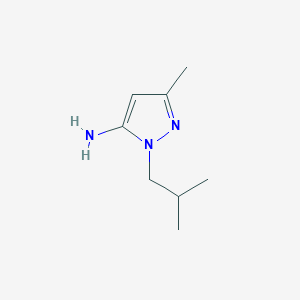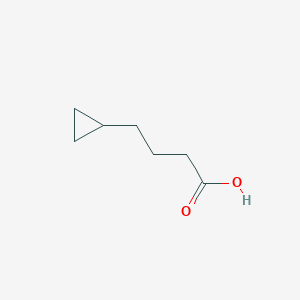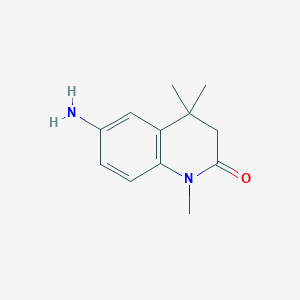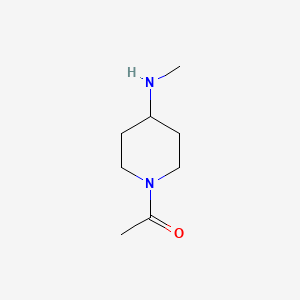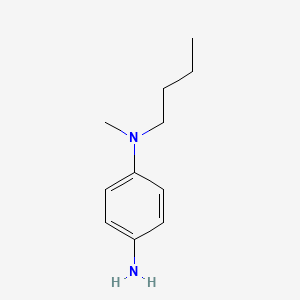
1-N-butyl-1-N-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-butyl-1-N-methylbenzene-1,4-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring at the 1 and 4 positions, with additional butyl and methyl groups attached to the nitrogen atoms
Méthodes De Préparation
The synthesis of 1-N-butyl-1-N-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form 1,4-diaminobenzene.
Alkylation: The 1,4-diaminobenzene undergoes alkylation with butyl and methyl halides to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-N-butyl-1-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amine groups can participate in substitution reactions, such as acylation or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-N-butyl-1-N-methylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 1-N-butyl-1-N-methylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The butyl and methyl groups attached to the nitrogen atoms can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-N-butyl-1-N-methylbenzene-1,4-diamine can be compared with other similar compounds, such as:
- 1-N-butyl-1-N-ethylbenzene-1,4-diamine
- 1-N-methyl-1-N-ethylbenzene-1,4-diamine
- 1-N-butyl-1-N-methylbenzene-1,2-diamine
These compounds share similar structural features but differ in the length and type of alkyl groups attached to the nitrogen atoms. The uniqueness of this compound lies in its specific alkylation pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
4-N-butyl-4-N-methylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMIAPOPTRUFTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

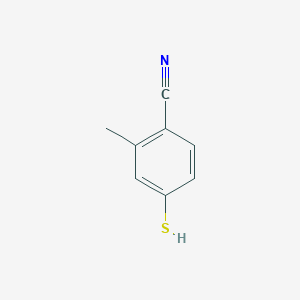
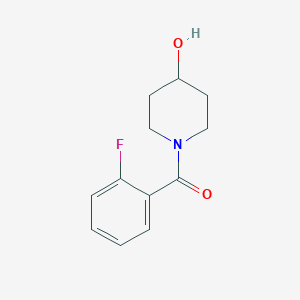
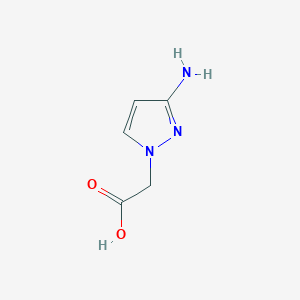
![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)
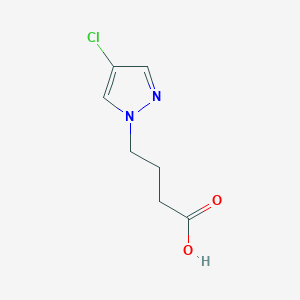
![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)
